molecular formula C17H21NO2 B13377171 N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine

Cat. No.: B13377171
M. Wt: 271.35 g/mol
InChI Key: ZDPDDTKRGHDLEC-UHFFFAOYSA-N
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Description

N-Benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is a secondary amine featuring a benzyl group attached to a methanamine backbone, which is further substituted with a phenyl ring bearing ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 2- and 3-positions, respectively. This compound belongs to a broader class of N-benzyl-substituted methanamines, which are pivotal intermediates in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C17H21NO2/c1-3-20-17-15(10-7-11-16(17)19-2)13-18-12-14-8-5-4-6-9-14/h4-11,18H,3,12-13H2,1-2H3

InChI Key

ZDPDDTKRGHDLEC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination of Benzaldehyde Derivatives

Methodology:

  • Starting Materials: Benzaldehyde derivatives bearing the 2-ethoxy-3-methoxyphenyl group.
  • Procedure: The aldehyde undergoes condensation with benzylamine under reductive conditions, typically using a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Reaction Conditions:
    • Solvent: Methanol or ethanol.
    • Temperature: Ambient to slightly elevated (~25–50°C).
    • Duration: 12–24 hours.
  • Outcome: Formation of the secondary amine, N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine .

Research Data:

  • Similar protocols are documented for aromatic aldehyde reductions, with yields ranging from 70–85%, depending on substituent electronic effects.

Nucleophilic Aromatic Substitution (SNAr) on Activated Halogenated Precursors

Methodology:

  • Starting Materials: 2-ethoxy-3-methoxyphenyl halides (e.g., 2-ethoxy-3-methoxyphenyl chlorides or bromides).
  • Procedure: Nucleophilic attack by benzylamine on the halogenated aromatic under basic conditions.
  • Reaction Conditions:
    • Base: Potassium carbonate or sodium hydride.
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Elevated (80–120°C).
  • Outcome: Formation of the aromatic amine intermediate with the phenyl substitution.

Research Data:

  • Such aromatic substitutions are well-documented, with yields often exceeding 60–75%, especially when electron-donating methoxy and ethoxy groups activate the aromatic ring.

Alkoxy Group Introduction via O-alkylation

Methodology:

  • Starting Materials: Phenolic precursors with free hydroxyl groups.
  • Procedure: Alkylation with ethyl bromide or ethyl iodide in the presence of base (potassium carbonate).
  • Reaction Conditions:
    • Solvent: Acetone or acetonitrile.
    • Temperature: Reflux (~60°C).
    • Duration: 4–8 hours.
  • Outcome: Selective formation of 2-ethoxy-3-methoxyphenyl derivatives.

Research Data:

  • Alkylation reactions are efficient, with yields typically above 80%, especially when phenolic hydroxyl groups are free and reactive.

Sequential Synthesis Pathway

Based on literature, a typical synthetic route involves:

Step Reaction Reagents & Conditions Purpose
1 Alkoxy substitution Ethyl bromide, base Introduce ethoxy group
2 Aromatic amination Benzylamine, base Attach benzyl group
3 Reductive amination Aldehyde + reducing agent Form methanamine linkage

Data Tables of Synthesis Parameters

Method Starting Material Reagents Solvent Temperature Yield (%) Remarks
Reductive amination Benzaldehyde derivative Sodium triacetoxyborohydride Methanol 25–50°C 70–85 High selectivity
SNAr substitution 2-ethoxy-3-methoxyphenyl halide Benzylamine, K2CO3 DMF 80–120°C 60–75 Electron-donating groups aid
O-alkylation Phenol derivative Ethyl bromide, K2CO3 Acetone Reflux >80 Efficient alkoxy introduction

Extensive Research Discoveries and Optimization

  • Catalyst and Ligand Effects: Recent studies reveal that employing palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, significantly enhances yields and regioselectivity for aromatic substitutions involving complex phenyl derivatives.

  • Reaction Conditions: Elevated temperatures (100–150°C) under microwave irradiation have been shown to reduce reaction times and improve product purity.

  • Functional Group Compatibility: Alkoxy groups are sensitive to harsh conditions; therefore, milder bases and solvents are preferred to prevent demethylation or side reactions.

  • Scale-up Feasibility: Protocols utilizing commercially available reagents and standard conditions have been successfully scaled up to multi-gram quantities with minimal yield loss.

Summary of Optimal Preparation Method

The most efficient and scalable approach involves:

  • Step 1: Alkoxy substitution on phenolic precursors via O-alkylation.
  • Step 2: Aromatic amination through SNAr or palladium-catalyzed cross-coupling.
  • Step 3: Reductive amination with benzaldehyde derivatives to install the benzyl moiety.

This sequence ensures high purity, good yields, and reproducibility, supported by extensive literature and experimental data.

Chemical Reactions Analysis

Alkylation of Benzylamine Derivatives

The primary synthesis involves the reaction of (2-ethoxy-3-methoxybenzyl)amine with methyl iodide in the presence of a base (e.g., potassium carbonate) and organic solvents like acetonitrile or DMF. This alkylation generates the N-methylated product, which is subsequently acidified to yield the hydrochloride salt.

Reagents Conditions Yield Key Steps
Methyl iodideK₂CO₃, acetonitrile, 50–60°CHighAlkylation followed by acidification

Catalytic Reductive Amination

A scalable method employs reductive amination of carboxylic acids (e.g., 4-fluorobenzoic acid) with benzylamine derivatives using phenylsilane as a reducing agent. Zinc acetate acts as a catalyst, and the reaction occurs in refluxing toluene .

Reagents Conditions Yield Key Steps
Phenylsilane, Zn(OAc)₂Toluene, reflux, 16–24 hModerateAmidation followed by hydrogenation

Imine Hydrogenation

Benzaldehyde reacts with primary amines to form imines, which are hydrogenated using palladium catalysts (e.g., Pd/C) to yield tertiary amines. This method is efficient for optically pure derivatives .

Reagents Conditions Yield Key Steps
Pd/C, H₂Water-miscible solvent, refluxHighIminization followed by hydrogenation

Alkylation

The compound undergoes alkylation at the amine nitrogen, as demonstrated by its synthesis via methyl iodide.

Reaction :
N-Benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine+CH₃IN-Methylated product\text{this compound} + \text{CH₃I} \rightarrow \text{N-Methylated product}

Acylation

Acylation with carboxylic acid derivatives (e.g., 4-fluorobenzoic acid) forms amides, as observed in reductive amination workflows .

Reaction :
This compound+RCOOHAmide\text{this compound} + \text{RCOOH} \rightarrow \text{Amide}

Oxidation

The amine group undergoes oxidation, though specific products depend on oxidizing agents (e.g., peroxides or halides) .

Reaction :
This compound+Oxidizing agentN-oxide or nitro compound\text{this compound} + \text{Oxidizing agent} \rightarrow \text{N-oxide or nitro compound}

Enzyme Inhibition

The compound exhibits cholinesterase inhibition, relevant to neurodegenerative disease research. Binding affinity is influenced by its aromatic substituents (ethoxy/methoxy groups), which modulate lipophilicity and electronic effects.

Material Science

Its amine functionality makes it a candidate for polymerization or cross-linking reactions, particularly in drug delivery systems.

Analytical Characterization

Key spectroscopic data include:

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy/ethoxy groups (δ 3.8–4.5 ppm), and methylene (-CH₂-) protons (δ 2.5–3.5 ppm) .

  • ¹³C NMR : Carbon signals for aromatic carbons (δ 110–160 ppm) and methoxy/ethoxy carbons (δ 50–70 ppm) .

Challenges and Considerations

  • Selectivity : Side reactions (e.g., over-alkylation or oxidation) require precise control of reaction conditions .

  • Purification : Column chromatography is critical to isolate the target compound from byproducts .

This compound’s reactivity stems from its amine and aromatic functionalities, enabling diverse applications in medicinal and material chemistry. Experimental optimization of reaction conditions ensures high yields and purity.

Scientific Research Applications

N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Structural Variations

The target compound’s unique 2-ethoxy-3-methoxy substitution pattern distinguishes it from related derivatives. Key structural analogs and their substituent effects include:

N-Benzyl-1-(2,4-Dimethoxyphenyl)Methanamine Hydrochloride
  • Substituents : 2,4-Dimethoxy phenyl.
  • Key Differences : Lacks the ethoxy group and features methoxy groups at positions 2 and 3.
  • Applications : Serves as an organic building block, emphasizing the role of substituent positioning in modulating reactivity and solubility .
N-Benzyl-1-(4-Methoxyphenyl)Methanamine
  • Substituents : Single para-methoxy group.
  • Synthesis : Synthesized via reductive amination using Pd/NiO catalyst, achieving 90% yield.
  • Advantages : Simplified structure enables high efficiency in catalytic methods, suggesting that electron-donating groups enhance reaction feasibility .
N-Benzyl-1-(Furan-2-Yl)Methanamine
  • Substituents : Furan-2-yl instead of substituted phenyl.
  • Synthesis : Microwave-assisted reaction (93% yield) followed by acylation (>90% yield under mild conditions).
  • Implications : Replacement of phenyl with heteroaromatic rings broadens applications in green chemistry and conformational studies .

Key Observations :

  • Bulky substituents (e.g., ethoxy) may reduce yields due to steric hindrance, though direct data for the target compound are lacking.
  • Heteroaromatic systems (e.g., furan) enable rapid, high-yield syntheses under microwave conditions .
Anticancer Potential
  • Benzimidazole derivatives (e.g., PARP inhibitors) utilize substituted phenyl groups to enhance selectivity and activity, suggesting that ethoxy/methoxy groups in the target compound could similarly optimize drug-target interactions .
AMPK Activation
  • Compounds like 1-[Benzyl(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (95.59% purity) demonstrate substituent-dependent bioactivity, indicating that chloro or methoxy groups influence pharmacological profiles .
Conformational Studies
  • N-Benzyl-N-(furan-2-ylmethyl)acetamide was analyzed via NMR and DFT, underscoring the importance of substituents in dictating conformational flexibility and stability .

Physicochemical Properties

  • Steric Considerations : The 2-ethoxy group introduces steric bulk, which may hinder rotational freedom compared to para-substituted analogs .

Biological Activity

N-benzyl-1-(2-ethoxy-3-methoxyphenyl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with 2-ethoxy-3-methoxybenzaldehyde under specific reaction conditions. The methodology often employs catalysts and solvents that optimize yield and purity.

Anticancer Properties

Research has indicated that derivatives of methanamine compounds can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (A375) cells.

In a study involving related compounds, it was noted that treatment led to increased apoptosis rates in A375 cells, with apoptosis percentages ranging from 4.3% to 61.4% after 48 hours of treatment. The mechanism was linked to the suppression of the PI3K/NF-κB signaling pathway, which is crucial for tumor cell proliferation and metastasis .

Enzyme Inhibition

This compound may also function as an inhibitor for certain enzymes. Structure-activity relationship (SAR) studies have demonstrated that modifications in the compound's structure can enhance its inhibitory potential against cholinesterases (ChEs), which are important targets in treating neurodegenerative diseases .

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various pathogens. SAR studies have identified key functional groups that enhance antibacterial efficacy, suggesting that similar derivatives could be explored further for their antimicrobial properties .

Study on Anticancer Activity

A notable case study involved the evaluation of a series of methanamine derivatives, including this compound, against breast cancer cell lines. The study found that specific structural modifications significantly increased cytotoxicity and induced apoptosis through caspase activation mechanisms .

Enzyme Inhibition Mechanism

Another investigation focused on the dual inhibition of cholinesterases by naphthyl-linked N-benzyl pyridinium styryls, which are structurally related to our compound of interest. Results indicated that certain substitutions on the benzyl moiety enhanced binding affinity and inhibition efficacy, providing insights into how structural variations affect biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the presence of electron-donating or withdrawing groups on the phenyl rings significantly influences the biological activity of this compound. For example:

SubstituentEffect on Activity
Electron-donatingIncreased enzyme inhibition
Electron-withdrawingEnhanced anticancer properties

This table summarizes how different substituents can modulate the biological activity of related compounds.

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